Z-D-isoleucine dicyclohexylamine salt is a compound that plays a significant role in peptide synthesis and biochemistry. It is a salt formed from Z-D-isoleucine, an amino acid derivative, and dicyclohexylamine, a cyclic amine. The compound is utilized primarily in the synthesis of peptides, where it serves as an intermediate or protecting group, facilitating various chemical reactions.
The compound can be synthesized from commercially available Z-D-isoleucine and dicyclohexylamine. The Z-group refers to the benzyloxycarbonyl protecting group commonly used in peptide chemistry to protect the amino group during synthesis.
Z-D-isoleucine dicyclohexylamine salt falls under the category of amino acid derivatives and is classified as a peptide coupling reagent. Its structural characteristics allow it to participate effectively in peptide bond formation.
The synthesis of Z-D-isoleucine dicyclohexylamine salt typically involves the reaction of Z-D-isoleucine with dicyclohexylamine in a suitable solvent. The process may include:
Z-D-isoleucine dicyclohexylamine salt features a complex molecular structure characterized by:
Z-D-isoleucine dicyclohexylamine salt can participate in several chemical reactions:
The mechanism by which Z-D-isoleucine dicyclohexylamine salt functions involves:
Kinetic studies may reveal that this process is influenced by factors such as pH, temperature, and concentration of reactants, which are critical for optimizing yields in synthetic protocols.
Z-D-isoleucine dicyclohexylamine salt has several scientific uses:
The synthesis of Z-D-isoleucine derivatives demands precise stereocontrol to maintain the non-natural D-configuration, which is critical for applications in chiral peptide synthesis and pharmaceutical intermediates. A common approach involves Schöllkopf’s bis-lactim ether methodology, where glycine equivalents undergo alkylation with chiral auxiliaries to yield enantiomerically enriched D-isoleucine precursors [5]. Subsequent deprotection and functionalization introduce the N-carbobenzyloxy (Z) group, typically via reaction with benzyl chloroformate under Schotten-Baumann conditions. Enzymatic resolution using acylase enzymes or lipase-catalyzed kinetic resolution offers an alternative route, leveraging the differential hydrolysis rates of L/D-isoleucine esters to achieve >98% enantiomeric excess (e.e.) for the D-enantiomer [5].
Steric considerations in isoleucine’s β-branched structure necessitate optimized reaction conditions to suppress epimerization. Studies show that maintaining a pH of 9–10 during Z-group installation and temperatures below 0°C minimizes racemization. Post-synthesis, the free acid is often stabilized as methyl or tert-butyl esters to prevent degradation during storage [5].
Table 1: Stereoselective Synthesis Methods for Z-D-Isoleucine
Method | Reagent/Catalyst | e.e. (%) | Key Advantage |
---|---|---|---|
Schöllkopf alkylation | Lithium diisopropylamide | 95–99 | High stereoselectivity |
Enzymatic resolution | Candida antarctica lipase | >98 | Mild conditions, scalability |
Carbodiimide coupling | DCC/HOBt | 90–95 | Compatibility with Z-protection |
Dicyclohexylamine (DCHA) forms stable ammonium salts with Z-D-isoleucine, enhancing crystallinity and simplifying purification. The reaction’s efficiency hinges on solvent polarity, stoichiometry, and crystallization kinetics. Optimal conditions use aprotic solvents like ethyl acetate or toluene, which facilitate salt precipitation by minimizing solvation. A 1:1 molar ratio of Z-D-isoleucine to DCHA is standard, though a 10% DCHA excess ensures complete salt formation for sterically hindered acids [1] [4].
Temperature-controlled crystallization is vital for purity. Slow cooling of saturated solutions in ethyl acetate from 50°C to −20°C yields needle-like crystals with <0.5% residual solvents. Mixed-solvent systems (e.g., ethyl acetate/hexane, 3:1) improve yield (85–92%) by reducing solubility, while polar solvents like methanol should be avoided due to co-solvation of DCHA [3] [4].
Table 2: Solvent Systems for Z-D-Isoleucine-DCHA Salt Crystallization
Solvent System | Yield (%) | Crystal Morphology | Purity (HPLC) |
---|---|---|---|
Ethyl acetate | 90 | Needles | 99.2% |
Toluene | 85 | Prisms | 98.8% |
Ethyl acetate/hexane | 92 | Plates | 99.5% |
Isopropyl acetate | 88 | Aggregates | 98.5% |
Carbodiimides, notably dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), activate Z-D-isoleucine’s carboxyl group for amide bond formation. The mechanism involves nucleophilic attack by the carboxylic acid on the carbodiimide’s C=N bond, forming an O-acylisourea intermediate. This reactive species is prone to racemization via oxazolone formation, especially in polar solvents [1] [9].
Suppression strategies include:
For Z-D-isoleucine, DIC surpasses DCC due to easier byproduct (diisopropylurea) removal. Yields exceed 90% when coupling with amines at 0°C using 1.2 equiv. DIC and 1.0 equiv. HOBt [2].
Racemic DL-isoleucine mixtures resolve into D-enantiomers via selective crystallization with chiral resolving agents like (1S)-(+)-10-camphorsulfonic acid. However, for Z-protected derivatives, DCHA enables resolution through diastereomeric salt formation [4] [5]. The D-DCHA salt exhibits lower solubility in ethyl acetate than its L-counterpart due to steric mismatching in the L-isomer’s crystal lattice.
Optimized protocol:
Table 3: Resolution Efficiency of Z-DL-Isoleucine Using DCHA
Solvent | D-Salt Yield (%) | d.e. (%) | Recovery of L-Isomer |
---|---|---|---|
Ethanol | 42 | 99.0 | 90% (from mother liquor) |
Ethanol/water (4:1) | 45 | 99.5 | 92% |
Acetone | 38 | 98.5 | 88% |
Compounds Referenced
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3